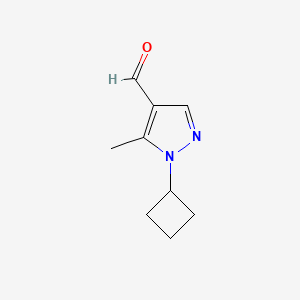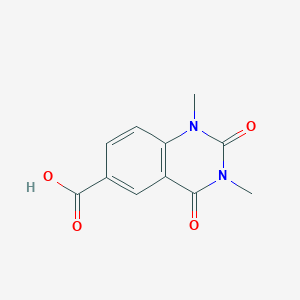
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid is a chemical compound with the CAS Number: 924843-71-0 . It has a molecular weight of 234.21 . The InChI code for this compound is 1S/C11H10N2O4/c1-12-8-4-3-6 (10 (15)16)5-7 (8)9 (14)13 (2)11 (12)17/h3-5H,1-2H3, (H,15,16) .
Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid can be represented by the InChI code 1S/C11H10N2O4/c1-12-8-4-3-6 (10 (15)16)5-7 (8)9 (14)13 (2)11 (12)17/h3-5H,1-2H3, (H,15,16) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 234.21 . It should be stored at a temperature between 28 C .科学的研究の応用
Synthesis of Quinazoline and Benzoxazole Derivatives
Research by Villalgordo, Vincent, and Heimgartner (1990) explored the synthesis of 1,2,3,4-tetrahydroquinazoline-2-one and related derivatives from the reaction of 3-(dimethylamino)-2H-azirines with picramic acid, providing insight into the formation of quinazoline and 1,3-benzoxazole derivatives. This study highlights the potential of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid in the field of heterocyclic chemistry, particularly in the synthesis of complex molecular structures (Villalgordo, Vincent, & Heimgartner, 1990).
Catalytic Reactions for Diverse Derivatives
A study by Bacchi et al. (2005) described the catalytic reactions of 4-Yn-1-ones, including prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides, under oxidative carbonylation conditions. This process leads to the formation of various derivatives like tetrahydrofuran, dioxolane, and oxazoline, which are significant in organic synthesis and pharmaceutical research. The involvement of tetrahydroquinazoline derivatives in these reactions demonstrates their versatility in synthesizing a wide range of compounds (Bacchi et al., 2005).
Novel Synthesis Routes and Chemical Transformations
Research conducted by Lerestif et al. (1999) and Surikova et al. (2008) presents novel synthesis methods involving tetrahydroquinazoline derivatives, showcasing the compound's utility in developing new synthetic routes and facilitating chemical transformations. These studies contribute to the understanding of chemical reactions and synthesis processes in organic chemistry (Lerestif et al., 1999); (Surikova et al., 2008).
Applications in Solar Cell Technology
Wu et al. (2009) explored the use of carboxylated cyanine dyes, including derivatives of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline, in improving the photoelectric conversion efficiency of dye-sensitized solar cells. This study indicates the potential application of tetrahydroquinazoline derivatives in renewable energy technologies, particularly in enhancing the efficiency of solar cells (Wu et al., 2009).
Exploration of Antagonism of the Glycine Site on the NMDA Receptor
Carling et al. (1992) synthesized and evaluated 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives for their in vitro antagonist activity at the glycine site on the NMDA receptor. This research contributes to the understanding of NMDA receptor antagonists and their potential applications in neuroscience and pharmacology (Carling et al., 1992).
Safety And Hazards
特性
IUPAC Name |
1,3-dimethyl-2,4-dioxoquinazoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-12-8-4-3-6(10(15)16)5-7(8)9(14)13(2)11(12)17/h3-5H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMMIFVPMFJAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

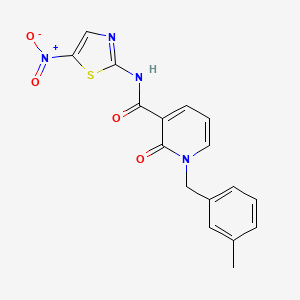
![[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol](/img/structure/B2605293.png)
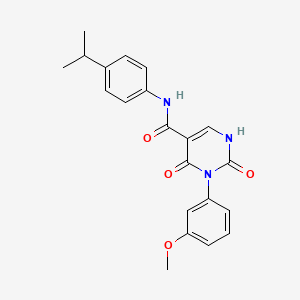
![N-(3-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2605296.png)
![2-((6-amino-1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2605297.png)
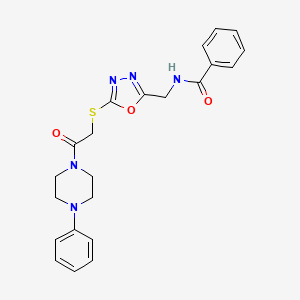
![2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N,3-bis(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2605300.png)

![1-[(2,6-dichlorophenyl)methyl]-4-(2,6-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2605304.png)
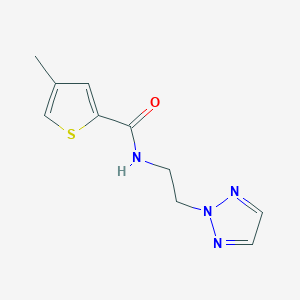
![1-[2-[(2,5-Difluorophenyl)methylsulfanyl]-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2605308.png)
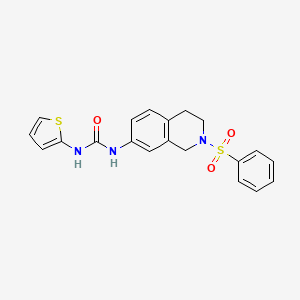
![N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2605312.png)
